molecular formula C22H18ClN3O4S2 B2916002 N-(4-(benzo[d]oxazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide CAS No. 1098644-77-9

N-(4-(benzo[d]oxazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide

Cat. No.: B2916002
CAS No.: 1098644-77-9
M. Wt: 487.97
InChI Key: CIZWSHCIUKYAGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(benzo[d]oxazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide is a synthetic compound of significant interest in medicinal chemistry and pharmacological research, particularly as a potential modulator of serine protease activity. Its molecular structure integrates several privileged pharmacophores. The pyrrolidine-2-carboxamide moiety is a saturated five-membered heterocycle commonly found in bioactive molecules and is known to contribute to the binding affinity and metabolic stability of pharmaceutical compounds . The 5-chlorothiophene-2-sulfonyl group is a key functional element, as sulfonamide derivatives are frequently explored for their inhibitory properties against various enzymes . Furthermore, the benzoxazole scaffold is an aromatic heterocycle with widespread relevance in drug discovery for its ability to interact with diverse biological targets, similar to the benzothiazole class which is used in fungicides, anti-inflammatory, and anti-cancer agents . This combination of features suggests this compound has high research value for developing novel therapeutic agents, possibly as a selective enzyme inhibitor. Researchers can utilize this high-quality reagent in hit-to-lead optimization campaigns, enzyme inhibition assays, and structure-activity relationship (SAR) studies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(5-chlorothiophen-2-yl)sulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O4S2/c23-19-11-12-20(31-19)32(28,29)26-13-3-5-17(26)21(27)24-15-9-7-14(8-10-15)22-25-16-4-1-2-6-18(16)30-22/h1-2,4,6-12,17H,3,5,13H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIZWSHCIUKYAGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(S2)Cl)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(4-(benzo[d]oxazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide, often referred to as the target compound, has garnered attention in recent years due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Synthesis

The target compound features a complex structure that includes a benzo[d]oxazole moiety, a pyrrolidine ring, and a sulfonyl group. The synthesis of such compounds typically involves multi-step reactions, including coupling reactions and functional group transformations. For instance, the incorporation of the benzo[d]oxazole group can be achieved through cyclization reactions involving appropriate precursors.

Table 1: Structural Components of the Compound

ComponentDescription
Benzo[d]oxazoleA bicyclic aromatic compound known for biological activity
PyrrolidineA five-membered nitrogen-containing heterocycle
Sulfonyl GroupEnhances solubility and biological activity
ChlorothiopheneContributes to the compound's electronic properties

Anticancer Activity

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For example, compounds structurally similar to the target compound have been tested against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells.

Case Study: Anticancer Efficacy
In a study evaluating the anticancer activity of related pyrrolidine derivatives, it was found that certain substitutions on the pyrrolidine ring enhanced cytotoxicity against A549 cells. Notably, compounds with electron-withdrawing groups showed improved efficacy compared to those with electron-donating groups .

Antimicrobial Activity

The target compound also shows promise as an antimicrobial agent. Research has demonstrated that similar compounds possess activity against multidrug-resistant strains of bacteria, including Staphylococcus aureus.

Table 2: Antimicrobial Activity Against Various Strains

StrainActivity (MIC µg/mL)Reference
Methicillin-resistant S. aureus32
E. coli64
K. pneumoniae128

The exact mechanism by which the target compound exerts its biological effects is still under investigation. However, it is hypothesized that the sulfonyl group may play a crucial role in inhibiting specific enzymes or pathways involved in cancer progression or bacterial resistance.

Toxicity Studies

Toxicity assessments are critical in evaluating the safety profile of new compounds. The median lethal dose (LD50) for similar pyrrolidine derivatives has been determined using standardized OECD protocols.

Findings from Toxicity Studies:

  • Compounds exhibited varying degrees of toxicity depending on their structural modifications.
  • Histopathological examinations revealed that certain derivatives caused minimal adverse effects on vital organs in animal models .

Comparison with Similar Compounds

Comparison with Similar Compounds

Sulfonylpyrrolidine Carboxamide Derivatives

The compound in , N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide, shares the sulfonylpyrrolidine carboxamide backbone but replaces the benzo[d]oxazole with a benzofuran-oxadiazole group.

Benzo[d]oxazole-Containing Compounds

BOX (10-(4-(benzo[d]oxazol-2-yl)phenyl)-10H-phenoxazine, ) shares the benzo[d]oxazol-2-ylphenyl group with the target compound. BOX exhibits thermally activated delayed fluorescence (TADF) with a small singlet-triplet energy gap (ΔEST < 0.1 eV), suggesting that the benzo[d]oxazole moiety contributes to electronic delocalization. While BOX is used in organic light-emitting diodes (OLEDs), this property underscores the versatility of benzo[d]oxazole derivatives in both materials science and medicinal chemistry .

Data Tables

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties
N-(4-(Benzo[d]oxazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide (Target) Benzo[d]oxazol-2-yl, 5-chlorothiophene sulfonyl, pyrrolidine-2-carboxamide C22H19ClN3O4S2 ~505.0 (calculated) High structural complexity; potential for diverse bioactivity.
Example 157 () Thiazol-5-yl, methylisoxazol-5-yl, hydroxy-pyrrolidine Not provided Not provided (2S,4R) stereochemistry; designed for enhanced target selectivity .
BOX () Benzo[d]oxazol-2-yl, phenoxazine donor C25H17N3O2 391.4 Short TADF lifetime (<1 μs); ΔE.<="" ev="" sub>="" td="">
Compound Benzofuran-oxadiazole, thiophene sulfonyl C19H16N4O5S2 444.5 Lacks chlorine on thiophene; sulfonyl group may improve solubility .

Research Findings and Implications

  • Stereochemical Influence : The (2S,4R) configuration in patent analogs () underscores the importance of stereochemistry in optimizing pharmacokinetic profiles .
  • Multifunctional Moieties : The benzo[d]oxazole and pyrrolidine carboxamide groups provide a balance of rigidity and polarity, a strategy employed in both therapeutic and material science applications (e.g., BOX in OLEDs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.